Zinc bis[butylbenzoate]
CAS No.: 56507-10-9
Cat. No.: VC18420842
Molecular Formula: C22H26O4Zn
Molecular Weight: 419.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56507-10-9 |
|---|---|
| Molecular Formula | C22H26O4Zn |
| Molecular Weight | 419.8 g/mol |
| IUPAC Name | zinc;2-butylbenzoate |
| Standard InChI | InChI=1S/2C11H14O2.Zn/c2*1-2-3-6-9-7-4-5-8-10(9)11(12)13;/h2*4-5,7-8H,2-3,6H2,1H3,(H,12,13);/q;;+2/p-2 |
| Standard InChI Key | YCJZPPOCCOJUGU-UHFFFAOYSA-L |
| Canonical SMILES | CCCCC1=CC=CC=C1C(=O)[O-].CCCCC1=CC=CC=C1C(=O)[O-].[Zn+2] |
Introduction
Chemical Identity and Structural Characteristics
Zinc bis[butylbenzoate] belongs to the class of metal carboxylates, characterized by the general formula Zn(OOCR)<sub>2</sub>, where R represents an alkyl or aryl group. In this case, the R group is a tert-butyl-substituted benzene ring. The compound’s IUPAC name is bis(4-tert-butylbenzoyloxy)zinc, reflecting its two 4-tert-butylbenzoate ligands coordinating with zinc .
Molecular Architecture
The molecular structure comprises a zinc atom at the center, bonded to two deprotonated 4-tert-butylbenzoate anions via oxygen atoms. The tert-butyl group (-C(CH<sub>3</sub>)<sub>3</sub>) at the para position of the benzene ring introduces steric bulk, influencing the compound’s solubility and reactivity. X-ray crystallography and computational models reveal a tetrahedral geometry around the zinc ion, with bond lengths of approximately 1.95–2.05 Å for Zn-O .
Table 1: Key Physicochemical Properties
The tert-butyl groups enhance lipophilicity, making the compound soluble in organic solvents like ethanol and butyl cellosolve but sparingly soluble in water .
Synthetic Methodologies
Industrial production of zinc bis[butylbenzoate] typically employs solvent-based methods to ensure high purity and yield. A notable patent (CN114276236A) outlines a scalable synthesis route using mixed solvents .
Solvent-Mediated Synthesis
The process involves:
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Dissolution of Benzoic Acid Derivative: 4-tert-butylbenzoic acid is dissolved in a ternary solvent system (butyl cellosolve:ethanol:water = 3–6:2–3:1–2) at 40–100°C .
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Reaction with Zinc Source: Zinc oxide or hydroxide is added in a 1:1.5 molar ratio to the acid, followed by a catalyst (e.g., p-toluenesulfonic acid) to accelerate esterification .
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Isolation and Purification: The product is cooled, filtered, and dried at 100°C, achieving a zinc content of ~21.18% .
This method eliminates wastewater generation by recycling solvents, aligning with green chemistry principles .
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes reaction rate |
| Solvent Ratio (But:EtOH:H<sub>2</sub>O) | 4:2:1 | Enhances solubility |
| Reaction Time | 6–8 hours | Ensures completion |
Functional Applications
Polymer Stabilization
Zinc bis[butylbenzoate] acts as a heat stabilizer in polyvinyl chloride (PVC), scavenging hydrochloric acid (HCl) generated during thermal degradation. Its efficacy surpasses traditional lead-based stabilizers, offering a non-toxic alternative . Comparative studies show it improves PVC’s light transmittance by 15–20% while maintaining mechanical integrity at processing temperatures up to 200°C .
Catalytic Roles
In organic synthesis, the compound catalyzes esterification and transesterification reactions. For example, it facilitates the production of biodiesel from triglycerides, achieving conversion rates >90% under mild conditions .
Recent Advances and Future Directions
Recent research focuses on hybrid stabilizers combining zinc bis[butylbenzoate] with calcium stearates to enhance PVC performance. Additionally, computational studies aim to modify the tert-butyl group to tailor solubility for pharmaceutical applications .
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